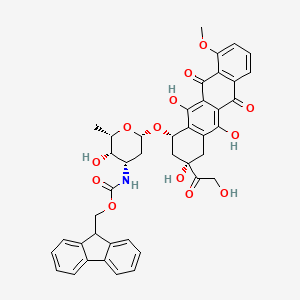

N-(9-芴甲氧羰基)多柔比星

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

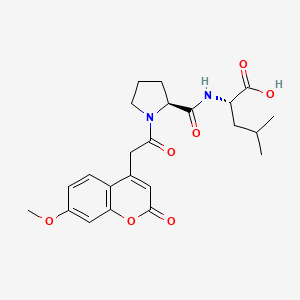

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is a compound with the molecular formula C42H39NO13 . It is used in the preparation of a modified doxorubicin and etoposide .

Molecular Structure Analysis

The molecular structure of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin is complex. It has a molecular weight of 765.8 g/mol . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-[(2S,3S,4S,6S)-3-hydroxy-2-methyl-6-[[ (1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate .科学研究应用

Drug Delivery Systems

“N-(9-Fluorenylmethoxycarbonyl) Doxorubicin” has been explored for its potential in creating drug delivery systems . Specifically, it has been used in the formation of supramolecular hydrogels with nano-hydroxyapatite (nHAP) to create drug delivery vehicles . These hybrid hydrogels exhibit antibacterial properties and cytocompatibility , making them suitable for localized antibiotic delivery, which can be particularly beneficial in treating bone infections like chronic osteomyelitis caused by Staphylococcus aureus .

Antibacterial Applications

The integration of “N-(9-Fluorenylmethoxycarbonyl) Doxorubicin” with nHAP in hydrogels has shown to provide inherent antimicrobial properties . This is crucial in the development of materials that can prevent bacterial growth, especially in medical implants and wound dressings .

Mechanical Reinforcement

The combination of “N-(9-Fluorenylmethoxycarbonyl) Doxorubicin” with nHAP has been found to significantly improve the mechanical strength of hydrogels. This property is essential for creating more durable biomaterials that can withstand physiological stresses while being used in the body .

Controlled Release of Therapeutics

These hybrid hydrogels have been studied for their ability to control the release of therapeutic agents like chlorogenic acid (CGA). The release kinetics follow the Weibull model , involving Fickian diffusion and erosion of the hydrogel matrix , which is important for achieving sustained and targeted drug delivery .

Anti-Inflammatory Agents

“N-(9-Fluorenylmethoxycarbonyl) Doxorubicin” derivatives have been designed and synthesized as anti-inflammatory agents . Some dipeptide analogs have shown potent inhibitory effects on superoxide anion generation and elastase release by human neutrophils, which are key factors in inflammation .

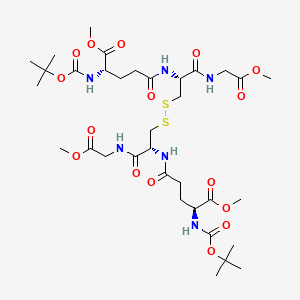

Chemical Synthesis of Peptides

The “N-(9-Fluorenylmethoxycarbonyl)” group, from which “N-(9-Fluorenylmethoxycarbonyl) Doxorubicin” derives, is a significant component in the chemical synthesis of peptides . It is used as a protecting group due to its base-labile properties, which is a critical step in peptide synthesis .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3S,4S,6S)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H39NO13/c1-19-36(46)27(43-41(51)54-18-26-22-10-5-3-8-20(22)21-9-4-6-11-23(21)26)14-31(55-19)56-29-16-42(52,30(45)17-44)15-25-33(29)40(50)35-34(38(25)48)37(47)24-12-7-13-28(53-2)32(24)39(35)49/h3-13,19,26-27,29,31,36,44,46,48,50,52H,14-18H2,1-2H3,(H,43,51)/t19-,27-,29-,31+,36+,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYXRPGVNWOQLW-YRKJKFEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747793 |

Source

|

| Record name | (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-beta-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9-Fluorenylmethoxycarbonyl) Doxorubicin | |

CAS RN |

136582-53-1 |

Source

|

| Record name | (1S,3S)-3,5,12-Trihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-beta-L-lyxo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of N-(9-Fluorenylmethoxycarbonyl) Doxorubicin in the development of cytotoxic bombesin analogs?

A1: N-(9-Fluorenylmethoxycarbonyl) Doxorubicin serves as a crucial building block in synthesizing cytotoxic analogs of bombesin-like peptides. [] Researchers conjugated this compound to peptide carriers at their N-terminus. These carriers, derived from the C-terminal sequence of bombesin, specifically target the bombesin/gastrin-releasing peptide (GRP) receptors often overexpressed in certain cancer cells. This conjugation results in a hybrid molecule where the cytotoxic activity of Doxorubicin is combined with the targeted binding ability of the bombesin-like peptide.

Q2: How does the structure of the peptide carrier influence the activity of the resulting Doxorubicin conjugate?

A2: The research indicates that the structure of the peptide carrier significantly impacts the binding affinity and, consequently, the cytotoxic activity of the conjugate. [] For instance, conjugates using pseudooctapeptide carriers demonstrated superior binding affinities (Kd ~ 1 nM) compared to other variations. This suggests that optimizing the peptide carrier structure is critical for maximizing the targeting and efficacy of these Doxorubicin conjugates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)